molecular formula C18H19NO2 B1343382 3-Azetidinomethyl-4'-methoxybenzophenone CAS No. 898771-34-1

3-Azetidinomethyl-4'-methoxybenzophenone

Cat. No.: B1343382
CAS No.: 898771-34-1
M. Wt: 281.3 g/mol
InChI Key: VADSDQPMNACRKX-UHFFFAOYSA-N
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Description

3-Azetidinomethyl-4’-methoxybenzophenone is an organic compound with the molecular formula C18H19NO2. It is a benzophenone derivative, characterized by the presence of an azetidine ring attached to the benzophenone core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azetidinomethyl-4’-methoxybenzophenone typically involves the reaction of 4’-methoxybenzophenone with azetidine in the presence of a suitable catalyst. The reaction conditions often include:

Industrial Production Methods

Industrial production of 3-Azetidinomethyl-4’-methoxybenzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Azetidinomethyl-4’-methoxybenzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-Azetidinomethyl-4’-methoxybenzophenone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Azetidinomethyl-4’-methoxybenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and methoxybenzophenone core can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzophenone: Lacks the azetidine ring but shares the methoxybenzophenone core.

    3-Azetidinomethylbenzophenone: Similar structure but without the methoxy group.

    4’-Methoxy-3-azetidinylbenzophenone: Another isomer with a different substitution pattern.

Uniqueness

3-Azetidinomethyl-4’-methoxybenzophenone is unique due to the presence of both the azetidine ring and the methoxybenzophenone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-21-17-8-6-15(7-9-17)18(20)16-5-2-4-14(12-16)13-19-10-3-11-19/h2,4-9,12H,3,10-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADSDQPMNACRKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643241
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-34-1
Record name Methanone, [3-(1-azetidinylmethyl)phenyl](4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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